molecular formula C14H18N4O4 B14788621 [(3aR,4R,6R,6aR)-6-{4-amino-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol

[(3aR,4R,6R,6aR)-6-{4-amino-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol

Cat. No.: B14788621
M. Wt: 306.32 g/mol
InChI Key: LABORPUBFCUYFN-UHFFFAOYSA-N
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Description

[(3aR,4R,6R,6aR)-6-{4-amino-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol is a complex organic compound characterized by its unique structure, which includes an imidazo[4,5-c]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aR,4R,6R,6aR)-6-{4-amino-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazo[4,5-c]pyridine ring, followed by its attachment to the furo[3,4-d][1,3]dioxol moiety. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to maximize efficiency and minimize costs. Advanced techniques like microwave-assisted synthesis and flow chemistry may also be employed to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

[(3aR,4R,6R,6aR)-6-{4-amino-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[(3aR,4R,6R,6aR)-6-{4-amino-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of [(3aR,4R,6R,6aR)-6-{4-amino-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [(3aR,4R,6R,6aR)-6-{4-chloro-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol
  • [(3aR,4R,6R,6aR)-6-{4-methyl-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol

Uniqueness

[(3aR,4R,6R,6aR)-6-{4-amino-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol stands out due to its specific amino group, which can participate in unique hydrogen bonding and electronic interactions. This feature may enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C14H18N4O4

Molecular Weight

306.32 g/mol

IUPAC Name

[4-(4-aminoimidazo[4,5-c]pyridin-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

InChI

InChI=1S/C14H18N4O4/c1-14(2)21-10-8(5-19)20-13(11(10)22-14)18-6-17-9-7(18)3-4-16-12(9)15/h3-4,6,8,10-11,13,19H,5H2,1-2H3,(H2,15,16)

InChI Key

LABORPUBFCUYFN-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C3C=CN=C4N)CO)C

Origin of Product

United States

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